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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical

intermediates utilizing Diethyl 1,1-cyclopropanedicarboxylate. This versatile reagent serves

as a critical building block in the synthesis of a range of therapeutics, including the asthma

medication Montelukast, the non-steroidal anti-inflammatory drug (NSAID) Ketorolac, and the

oncology drug Foretinib.

Overview of Applications
Diethyl 1,1-cyclopropanedicarboxylate is a valuable starting material in medicinal chemistry

due to its strained cyclopropane ring, which can be strategically opened or functionalized to

introduce complex molecular architectures. Its applications highlighted in these notes include:

Synthesis of 1,1-cyclopropanedimethanol: A key precursor for the side chain of Montelukast.

Preparation of a Pyrrolizine Dicarboxylate Intermediate: A core scaffold for the synthesis of

Ketorolac.

Selective Hydrolysis and Amidation: A crucial step in the synthesis of the tyrosine kinase

inhibitor Foretinib.
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Experimental Protocols and Data
Synthesis of 1,1-cyclopropanedimethanol (Intermediate
for Montelukast)
This protocol details the reduction of Diethyl 1,1-cyclopropanedicarboxylate to 1,1-

cyclopropanedimethanol, a vital intermediate in the synthesis of Montelukast.

Experimental Protocol:

To a four-necked flask equipped with a mechanical stirrer, add crude Diethyl 1,1-
cyclopropanedicarboxylate (42g, 225.56 mmol), anhydrous THF (200 mL), and lithium

chloride (42.35g, 998.92 mmol).

Cool the mixture to 0°C using an ice-salt bath while stirring.

Maintain the temperature and add potassium borohydride (53.88g, 998.92 mmol) in portions.

After the addition is complete, heat the reaction mixture to reflux.

Monitor the reaction progress by Gas Chromatography (GC) until the Diethyl 1,1-
cyclopropanedicarboxylate is completely consumed.

After the reaction, cool the mixture to 0°C using an ice-salt bath.

Quench the reaction by adding 200 mL of water and continue stirring for 2 hours.

Extract the mixture with ethyl acetate (3 x 100 mL).

Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent

under reduced pressure to yield 1,1-cyclopropanedimethanol.

Quantitative Data:
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Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Amount (g) Moles (mmol) Yield (%)

Diethyl 1,1-

cyclopropanedic

arboxylate

186.21 42 225.56 -

Lithium Chloride 42.40 42.35 998.92 -

Potassium

Borohydride
53.94 53.88 998.92 -

1,1-

cyclopropanedim

ethanol

102.13 - -
50-55 (overall

two steps)[1]

Synthesis of Diethyl 5-benzoyl-2,3-dihydro-1H-
pyrrolizine-1,1-dicarboxylate (Intermediate for Ketorolac)
This protocol describes the synthesis of a key pyrrolizine intermediate for Ketorolac starting

from a precursor derived from pyrrole and leading to the final drug. While not a direct reaction

of Diethyl 1,1-cyclopropanedicarboxylate, this intermediate holds the core cyclopropane-

dicarboxylate structure. The synthesis of Ketorolac involves the hydrolysis and decarboxylation

of this intermediate.

Experimental Protocol:

To a solution of diethyl malonate (5.40 g, 33.8 mmol) in anhydrous N,N-dimethylformamide

(50 mL) at 0°C, add sodium hydride (60% in mineral oil, 1.35 g, 33.8 mmol).

Warm the reaction mixture and stir at room temperature for 30 minutes.

Add a solution of 1-(2-iodoethyl)-2-benzoyl pyrrole (11.0 g, 33.8 mmol) in N,N-

dimethylformamide (50 mL) to this mixture.

Stir the reaction mixture at room temperature for 16 hours.
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Pour the mixture into water (1000 mL) and extract with ethyl acetate (3 x 300 mL).

Combine the organic extracts, wash, dry over Na₂SO₄, and concentrate under reduced

pressure to yield the crude product.

The crude product, 2-benzoyl-1-[3,3-di(ethoxycarbonyl)propyl]pyrrole, can then undergo

radical cyclization to form Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate.

This dicarboxylate is then hydrolyzed and decarboxylated to yield Ketorolac. A mixture of the

dicarboxylate (600 mg, 1.69 mmol) in diethyl ether and 20% aqueous sodium hydroxide (10

mL) is refluxed with vigorous stirring for 24 hours. The aqueous layer is washed, acidified,

and extracted to give 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (Ketorolac).[2]

Quantitative Data:

Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Amount (g) Moles (mmol) Yield (%)

Diethyl malonate 160.17 5.40 33.8 -

Sodium Hydride

(60%)
24.00 1.35 33.8 -

1-(2-iodoethyl)-2-

benzoyl pyrrole
325.15 11.0 33.8 -

Diethyl 5-

benzoyl-2,3-

dihydro-1H-

pyrrolizine-1,1-

dicarboxylate

355.39 - - -

5-benzoyl-2,3-

dihydro-1H-

pyrrolizine-1-

carboxylic acid

(Ketorolac)

255.27

400 mg (from

600mg of

dicarboxylate)

- 93[2]
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Synthesis of Foretinib Intermediate
This protocol outlines the initial steps in the synthesis of Foretinib, involving the selective

hydrolysis and subsequent amidation of Diethyl 1,1-cyclopropanedicarboxylate.

Experimental Protocol:

Selective Hydrolysis: Selectively hydrolyze one of the ester groups of Diethyl 1,1-
cyclopropanedicarboxylate.

Amidation with p-fluoroaniline: The resulting mono-acid mono-ester is then reacted with p-

fluoroaniline to form an amide.

Hydrolysis: The remaining ester group is hydrolyzed to a carboxylic acid.

Amidation with 4-amino-2-fluorophenol: The carboxylic acid is then amidated with 4-amino-2-

fluorophenol to yield a key intermediate (Compound 6 in the patent literature).[3][4]

This intermediate is further reacted to produce Foretinib. A Chinese patent (CN103965104A)

describes a method where Diethyl 1,1-cyclopropanedicarboxylate is selectively

hydrolyzed and then amidated with 4-amino-2-fluorophenol, followed by further steps to

obtain the final product.[3][4]

Quantitative Data:

Step Reactants Product Overall Yield (%)

1-4

Diethyl 1,1-

cyclopropanedicarbox

ylate, p-fluoroaniline,

4-amino-2-

fluorophenol

Foretinib Intermediate 44-55[5]

Visualization of Pathways and Workflows
General Synthetic Workflow
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The following diagram illustrates the general workflow for utilizing Diethyl 1,1-
cyclopropanedicarboxylate in the synthesis of the discussed pharmaceutical intermediates.

Diethyl 1,1-cyclopropanedicarboxylate

Reduction
(e.g., KBH4, LiCl)

Reaction with Pyrrole Derivative
& Cyclization

Selective Hydrolysis
& Amidation

1,1-cyclopropanedimethanol
(Montelukast Intermediate)

Diethyl 5-benzoyl-2,3-dihydro-
1H-pyrrolizine-1,1-dicarboxylate

(Ketorolac Intermediate)
Foretinib Intermediate
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Caption: Synthetic routes from Diethyl 1,1-cyclopropanedicarboxylate.

Signaling Pathway of Foretinib (c-Met and VEGFR)
Foretinib is a dual inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor

(VEGFR), which are key drivers in tumor growth and angiogenesis.
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Caption: Foretinib inhibits c-Met and VEGFR signaling pathways.

Mechanism of Action of Montelukast
Montelukast is a leukotriene receptor antagonist, preventing airway inflammation and

bronchoconstriction.
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Caption: Montelukast blocks the CysLT1 receptor.

Mechanism of Action of Ketorolac
Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX)

enzymes.
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Caption: Ketorolac inhibits COX-1 and COX-2 enzymes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-pharmaceutical-intermediates-using-diethyl-1-1-cyclopropanedicarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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